molecular formula C8H15Cl3Si B132810 7-Octenyltrichlorosilane CAS No. 153447-97-3

7-Octenyltrichlorosilane

Cat. No.: B132810
CAS No.: 153447-97-3
M. Wt: 245.6 g/mol
InChI Key: MFISPHKHJHQREG-UHFFFAOYSA-N
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Description

7-Octenyltrichlorosilane is an organosilicon compound with the molecular formula C8H15Cl3Si . It is a derivative of trichlorosilane and features a terminal vinyl group, making it a versatile reagent in various chemical applications. This compound is known for forming self-assembled monolayers on different substrates, which is valuable in surface modification and adhesion promotion .

Biochemical Analysis

Biochemical Properties

It is known that it forms a self-assembled monolayer on various substrates . This suggests that it may interact with enzymes, proteins, and other biomolecules, but specific interactions have not been reported in the literature.

Cellular Effects

It is known to cause severe skin burns and eye damage , suggesting that it may have significant effects on cellular processes

Molecular Mechanism

It is known to form a self-assembled monolayer on various substrates

Temporal Effects in Laboratory Settings

It is known to form a self-assembled monolayer on various substrates , suggesting that it may have long-term effects on cellular function

Preparation Methods

Synthetic Routes and Reaction Conditions: 7-Octenyltrichlorosilane can be synthesized through the hydrosilylation of 1,7-octadiene with trichlorosilane. The reaction typically requires a platinum-based catalyst, such as platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex, and is carried out under an inert atmosphere to prevent unwanted side reactions. The reaction conditions often involve temperatures ranging from 60°C to 100°C and a reaction time of several hours to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: 7-Octenyltrichlorosilane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Hydrolysis: Silanols and hydrochloric acid.

    Oxidation: Epoxides or diols.

    Substitution: Siloxanes or silanes.

Scientific Research Applications

7-Octenyltrichlorosilane has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 7-Octenyltrichlorosilane is unique due to its combination of a long carbon chain and a terminal vinyl group, which provides both hydrophobic properties and the ability to undergo further chemical modifications. This makes it particularly useful in applications requiring surface modification and functionalization .

Properties

IUPAC Name

trichloro(oct-7-enyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15Cl3Si/c1-2-3-4-5-6-7-8-12(9,10)11/h2H,1,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFISPHKHJHQREG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCC[Si](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2068717
Record name Trichloro-7-octenylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2068717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52217-52-4
Record name 7-Octenyltrichlorosilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52217-52-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silane, trichloro-7-octen-1-yl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052217524
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, trichloro-7-octen-1-yl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Trichloro-7-octenylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2068717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trichloro-7-octenylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.481
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Synthesis routes and methods

Procedure details

In another experiment, 220 g (1.62 mole) trichlorosilane was added slowly in 20 minutes to a stirred mixture of 660 g (6 mole) 1,7-octadiene at 35° C. Subsequently, the reaction mixture was heated at 50° C. for 24 hours to complete the addition and then fractionally distilled. This resulted in 322 g, i.e., 82%, 7-octenyl trichlorosilane and 24 g, i.e., 12%, 1,8-bis-trichlorosilyl octane.
Quantity
220 g
Type
reactant
Reaction Step One
Quantity
660 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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